MC-Val-Cit-Doxorubicin is a specialized compound formed by the conjugation of doxorubicin, a well-known chemotherapeutic agent, with a peptide linker that includes valine and citrulline residues. This compound is primarily utilized in targeted cancer therapies, particularly as part of antibody-drug conjugates (ADCs). The incorporation of the valine-citrulline peptide sequence allows for selective cleavage in the tumor microenvironment, enhancing the therapeutic index of doxorubicin by minimizing systemic toxicity while maximizing local efficacy.
MC-Val-Cit-Doxorubicin is synthesized from doxorubicin and a peptide linker that includes valine and citrulline. Doxorubicin itself is derived from the bacterium Streptomyces peucetius and is widely used in clinical oncology for various cancers, including breast cancer and leukemia. The synthesis of MC-Val-Cit-Doxorubicin leverages established methods for peptide coupling and drug conjugation, allowing for the integration of this compound into ADC formulations.
MC-Val-Cit-Doxorubicin falls under several classifications:
The synthesis of MC-Val-Cit-Doxorubicin involves several critical steps:
The purification process involves several steps to isolate the desired product:
The molecular formula for MC-Val-Cit-Doxorubicin is . The structure consists of:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy to confirm the successful synthesis and purity of the product .
The primary reaction involved in synthesizing MC-Val-Cit-Doxorubicin is the formation of an amide bond between the carboxylic acid group of the valine-citrulline linker and the amino group on doxorubicin. This reaction can be characterized by:
The reaction conditions are optimized to ensure high yields while maintaining the integrity of both the drug and peptide components throughout the synthesis process.
MC-Val-Cit-Doxorubicin operates through a targeted delivery mechanism:
Studies indicate that this mechanism significantly enhances tumor selectivity while reducing systemic side effects associated with traditional doxorubicin administration.
Relevant analyses may include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various pH conditions .
MC-Val-Cit-Doxorubicin has significant applications in:
This compound exemplifies advancements in targeted therapy approaches, demonstrating how chemical modifications can enhance drug efficacy and safety profiles in clinical settings.
The integration of the valine-citrulline (Val-Cit) dipeptide linker into ADC architectures follows precise biochemical principles to balance plasma stability and intracellular drug release. This linker is engineered for selective cleavage by cathepsin B, a lysosomal protease overexpressed in tumor cells. The design incorporates a p-aminobenzyloxycarbonyl (PABC) spacer between the Val-Cit dipeptide and doxorubicin, enabling a self-immolative mechanism. Upon protease cleavage, the PABC spacer undergoes spontaneous 1,6-elimination, releasing free doxorubicin without residual linker fragments [7]. This architecture ensures:
The MC-Val-Cit-Doxorubicin construct typically achieves a drug-to-antibody ratio (DAR) of 3–4, optimizing tumor delivery while minimizing aggregation. Site-specific conjugation—often via engineered cysteines or microbial transglutaminase—enhances homogeneity and pharmacokinetics [4] [8].
The maleimidocaproyl (MC) spacer is a critical component bridging the Val-Cit linker to the antibody. Its six-carbon alkyl chain (caproyl group) provides:
Table 1: Impact of MC Spacer on ADC Bioconjugation Metrics
Conjugation Site | Without MC Spacer | With MC Spacer |
---|---|---|
Reaction Efficiency | 40–50% | 85–95% |
Aggregation Rate | 15–20% | <5% |
Plasma Half-life | 48–72 hours | 120–168 hours |
However, the maleimide-thiol bond is susceptible to retro-Michael reactions in vivo, leading to payload loss. Strategies like hydrolysis-resistant maleimides (e.g., sulfone derivatives) are emerging to address this [8].
The Val-Cit dipeptide linker dominates ADC design but faces limitations compared to newer alternatives:
Stability in Rodent Plasma
Val-Cit is vulnerable to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, causing premature payload release. This complicates preclinical efficacy/toxicology studies. Tripeptide linkers like glutamic acid-valine-citrulline (EVCit) or glutamic acid-glycine-citrulline (EGCit) incorporate a negatively charged residue (glutamic acid) at the P3 position, repelling Ces1c. EGCit increases plasma half-life in mice from 2.3 hours (Val-Cit) to >19 hours [1] [4].
Susceptibility to Neutrophil Elastase
Val-Cit can be cleaved by human neutrophil elastase (HNE) in circulation, contributing to neutropenia. EGCit linkers resist HNE-mediated degradation, sparing differentiating neutrophils (in vitro viability: 95% vs. 60% for Val-Cit) [1].
Protease Activation Kinetics
While Val-Cit shows rapid cathepsin B cleavage (kcat = 12 min⁻¹), EVCit and EGCit exhibit comparable or superior kinetics (kcat = 15–18 min⁻¹), ensuring efficient intracellular payload release [1] [4].
Table 2: Comparative Profile of Protease-Cleavable Linkers
Linker Type | Plasma Half-life (Mouse) | HNE Stability | Cathepsin B Cleavage Rate |
---|---|---|---|
Val-Cit | 2.3 hours | Low | 12 min⁻¹ |
EVCit | 19.1 hours | Moderate | 18 min⁻¹ |
EGCit | >24 hours | High | 15 min⁻¹ |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8